
5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that appears to be related to a class of compounds that have been synthesized and studied for their structural and optical properties. Although the exact compound is not directly mentioned in the provided papers, the related research involves the synthesis and analysis of similar heterocyclic compounds, which include oxadiazole and pyrazole moieties with various substitutions on the phenyl rings .
Synthesis Analysis
The synthesis of related compounds typically involves a series of transformations starting from different carboxylic acids or carboxylates. For instance, 5-arylisoxazole-3-carboxylic acids have been converted into hydroxamic acids, which then undergo rearrangement to form 1,2,5-oxadiazoles . Another synthesis route involves the reaction of benzofuran-2-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate to yield 1,3,4-oxadiazole derivatives . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing precursors with the appropriate substitution patterns to achieve the desired 1,2,4-oxadiazole framework.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques, including single crystal X-ray diffraction . This technique allows for the determination of the crystal system, space group, and unit cell parameters, providing a detailed view of the molecular conformation and intermolecular interactions, such as hydrogen bonding . The molecular structure of the compound would likely exhibit similar features, with potential hydrogen bonding playing a role in the stabilization of its crystal structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include rearrangements, heterocyclization, and reactions with hydroxylamine . These reactions are crucial for the formation of the oxadiazole ring and the introduction of various substituents. The compound would be expected to undergo similar chemical reactions during its synthesis, with the specific conditions and reagents tailored to the desired substitution pattern on the oxadiazole and pyrazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through their absorption and emission spectra in different solvents . The optical properties, such as UV-vis absorption and fluorescence, are influenced by the substituents on the aryl ring and the solvent polarity. The compound would likely exhibit absorption and emission characteristics that depend on its specific molecular structure, with the dimethoxy and dimethyl substituents influencing its optical behavior.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole' involves the reaction of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole with 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole", "3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole and 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the reaction mixture by column chromatography to obtain the desired product." ] } | |
CAS番号 |
1171706-41-4 |
製品名 |
5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
分子式 |
C21H20N4O3 |
分子量 |
376.416 |
IUPAC名 |
5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O3/c1-12-5-6-15(9-13(12)2)20-23-21(28-25-20)16-11-22-24-19(16)14-7-8-17(26-3)18(10-14)27-4/h5-11H,1-4H3,(H,22,24) |
InChIキー |
GVBYZUICPLRYCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OC)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



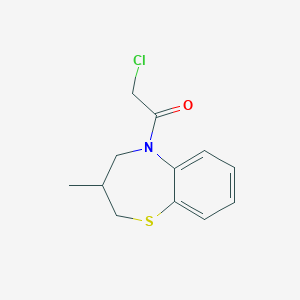
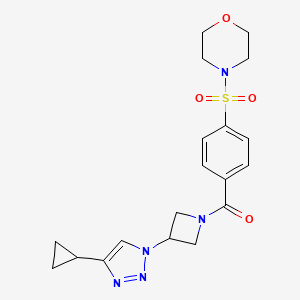
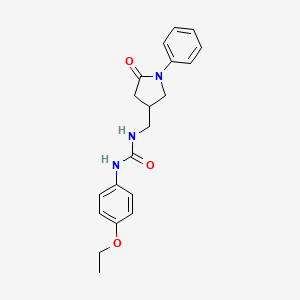
![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)
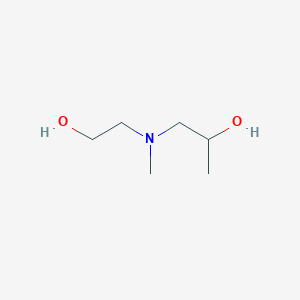
![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)
![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)
![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)
![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)
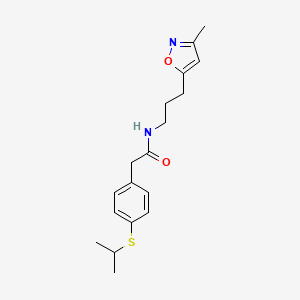
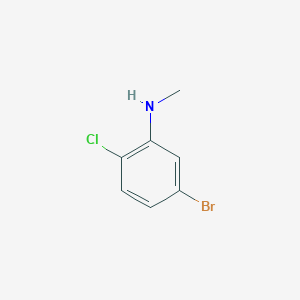


![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)